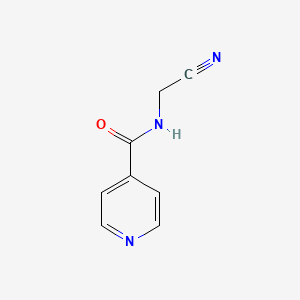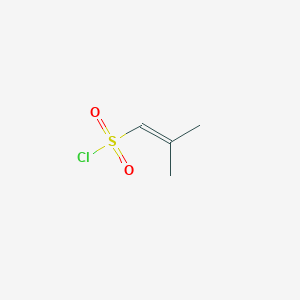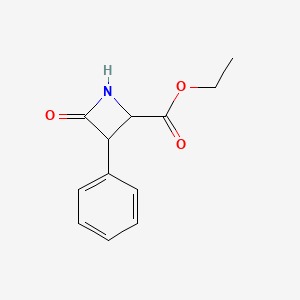
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom at the 5th position, a fluorophenyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom at the 1st position of the pyrazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the corresponding pyrazole derivative using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and fluorophenyl groups can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
5-bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
5-iodo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the fluorophenyl group at a different position.
Uniqueness
The uniqueness of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid lies in the combination of the iodine and fluorophenyl groups, which can impart distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s activity and selectivity in various applications.
特性
分子式 |
C10H6FIN2O2 |
|---|---|
分子量 |
332.07 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-5-iodopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16) |
InChIキー |
NYRQDFPTYLFPKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)










